molecular formula C16H14FN5O B10914301 N-(4-fluorobenzyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(4-fluorobenzyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10914301
M. Wt: 311.31 g/mol
InChI Key: LPLQCPYJMMZFBG-UHFFFAOYSA-N
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Description

N~1~-(4-FLUOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group and a phenyl-substituted tetrazole ring, which are linked through an acetamide moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-FLUOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with Acetamide: The final step involves coupling the tetrazole derivative with an acetamide precursor under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of N1-(4-FLUOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Large-scale synthesis of intermediates: Efficient production of the tetrazole and fluorobenzyl intermediates.

    Automated reaction setups: Use of automated reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Implementation of advanced purification methods like recrystallization, chromatography, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-FLUOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~-(4-FLUOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-FLUOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-CHLOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE: Similar structure with a chlorine atom instead of fluorine.

    N~1~-(4-METHYLBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE: Similar structure with a methyl group instead of fluorine.

Uniqueness

N~1~-(4-FLUOROBENZYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H14FN5O/c17-14-8-6-12(7-9-14)10-18-15(23)11-22-20-16(19-21-22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23)

InChI Key

LPLQCPYJMMZFBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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